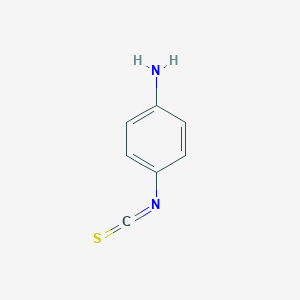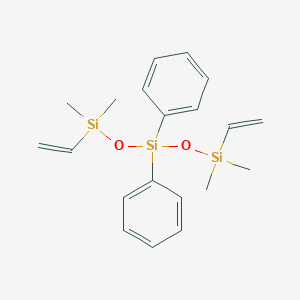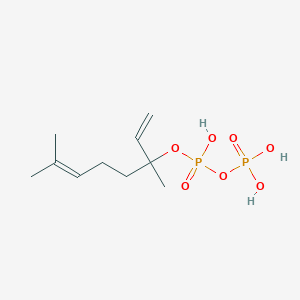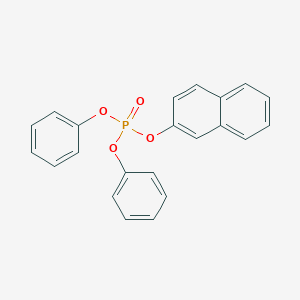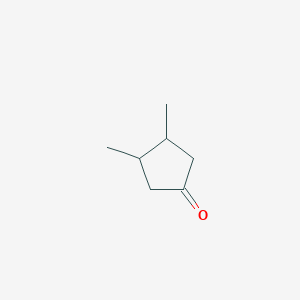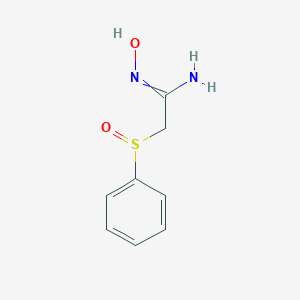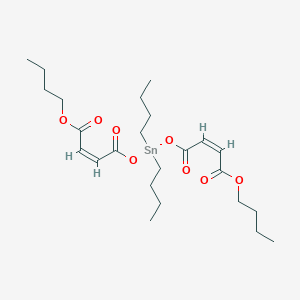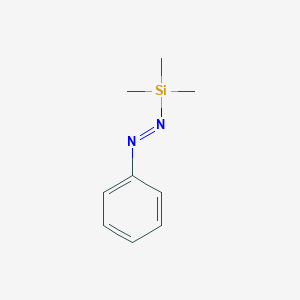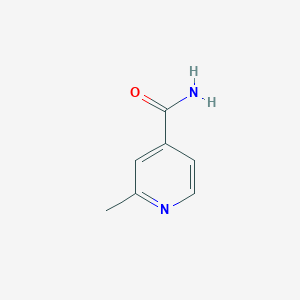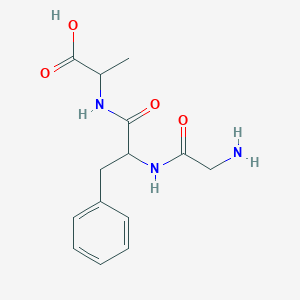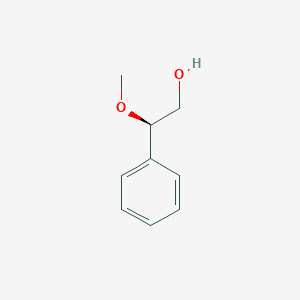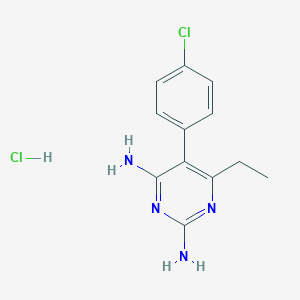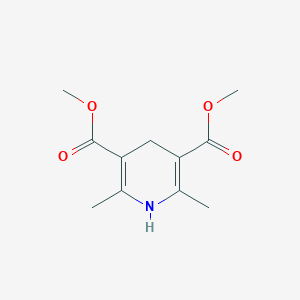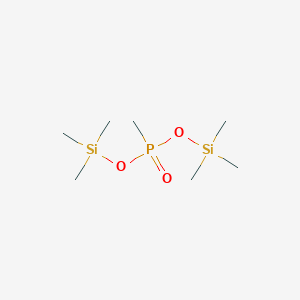![molecular formula C24H18 B099395 Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene CAS No. 16337-16-9](/img/structure/B99395.png)
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TTTD was first synthesized in 1982 by K.C. Nicolaou and his team. It is a polycyclic hydrocarbon with a unique structure consisting of four fused cyclobutene rings, two fused cyclooctatetraene rings, and two fused cyclohexadiene rings. Its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. However, its unique structure and properties have attracted the attention of researchers in various fields.
Wissenschaftliche Forschungsanwendungen
TTTD has potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. Its unique structure and properties make it an ideal candidate for the development of new materials and drugs. TTTD has been used as a building block for the synthesis of other complex organic compounds, such as fullerenes and carbon nanotubes. Its potential applications in materials science include the development of new polymers and electronic materials. In medicinal chemistry, TTTD has been studied for its potential anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of TTTD is not well understood. However, it is believed that its unique structure and properties may play a role in its potential biological activity. TTTD has been shown to interact with DNA and other biomolecules, which may be responsible for its potential anti-cancer and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of TTTD are still under investigation. However, preliminary studies have shown that TTTD may have potential anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTTD has also been shown to inhibit the production of inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
TTTD's unique structure and properties make it an ideal candidate for the development of new materials and drugs. However, its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. The synthesis of TTTD is a complex and multi-step process that requires specialized equipment and expertise. The yield of TTTD is relatively low, and the process is time-consuming and expensive. Additionally, TTTD's potential biological activity is still under investigation, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on TTTD. One potential direction is the development of new synthetic methods for TTTD that are more efficient and cost-effective. Another direction is the study of TTTD's potential applications in materials science, such as the development of new polymers and electronic materials. Additionally, more research is needed to fully understand TTTD's potential anti-cancer and anti-inflammatory properties and its mechanism of action.
In conclusion, Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene is a unique and complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a challenging molecule to synthesize and study, but its potential applications in materials science and medicinal chemistry make it an exciting area of research. More research is needed to fully understand TTTD's potential therapeutic applications and mechanism of action.
Synthesemethoden
The synthesis of TTTD is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted into TTTD using various chemical reactions. The synthesis of TTTD requires a high degree of expertise and specialized equipment. The yield of TTTD is relatively low, and the process is time-consuming and expensive.
Eigenschaften
CAS-Nummer |
16337-16-9 |
|---|---|
Produktname |
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H18/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-18H |
InChI-Schlüssel |
WZNVKQUTXXVJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
Kanonische SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



